molecular formula C22H20N2O6S2 B392931 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE

Katalognummer: B392931
Molekulargewicht: 472.5g/mol
InChI-Schlüssel: AXYZHJSKCYUZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is an organic compound with the molecular formula C22H20N2O6S2 and a molecular weight of 472.5 g/mol This compound features a complex structure that includes a thienylcarbonyl group, a morpholinosulfonyl group, and a benzoate moiety

Vorbereitungsmethoden

The synthesis of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.

Analyse Chemischer Reaktionen

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can be compared with other similar compounds, such as:

  • 3-[(2-Thienylcarbonyl)amino]phenyl acetate
  • 3-[(2-Thienylcarbonyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of thienylcarbonyl and morpholinosulfonyl groups, which confer distinct chemical and biological activities.

Eigenschaften

Molekularformel

C22H20N2O6S2

Molekulargewicht

472.5g/mol

IUPAC-Name

[3-(thiophene-2-carbonylamino)phenyl] 3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C22H20N2O6S2/c25-21(20-8-3-13-31-20)23-17-5-2-6-18(15-17)30-22(26)16-4-1-7-19(14-16)32(27,28)24-9-11-29-12-10-24/h1-8,13-15H,9-12H2,(H,23,25)

InChI-Schlüssel

AXYZHJSKCYUZTC-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.